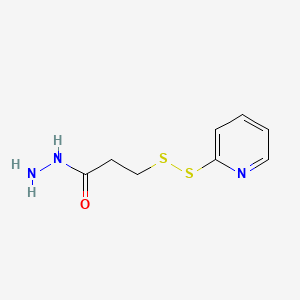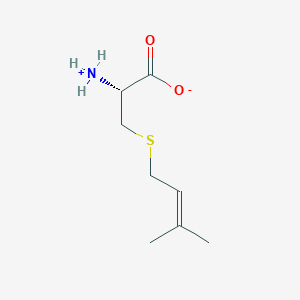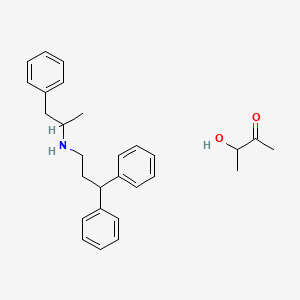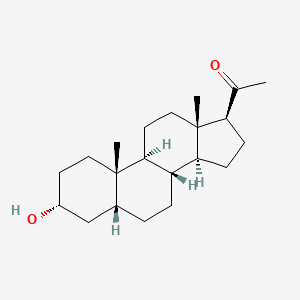
3-(2-Pyridyldithio)propanoic acid hydrazide
Overview
Description
3-(2-Pyridyldithio)propanoic acid hydrazide is a heterobifunctional crosslinker that contains sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . This compound is widely used in biochemical research for its ability to form stable bonds with both sulfhydryl and carbonyl groups, making it a versatile tool for conjugating proteins, peptides, and other biomolecules .
Mechanism of Action
Target of Action
3-(2-Pyridyldithio)propanoic acid hydrazide, also known as PDPH, is a heterobifunctional crosslinker . It primarily targets free sulfhydryls (-SH) and carbonyls (aldehydes and ketones) . These targets are often found in various biological molecules, including proteins and carbohydrates .
Mode of Action
PDPH interacts with its targets through two reactive groups: the sulfhydryl-reactive pyridyldithiol and the carbonyl-reactive hydrazide . Pyridyldithiols react with free sulfhydryls to form disulfide bonds . On the other hand, hydrazide groups react with carbonyls to form stable hydrazone bonds .
Biochemical Pathways
The biochemical pathways affected by PDPH primarily involve the formation and cleavage of disulfide and hydrazone bonds . These bonds play crucial roles in the structure and function of proteins and carbohydrates . The formation of these bonds can lead to changes in the conformation and activity of these molecules .
Pharmacokinetics
Its solubility in dmso or dmf suggests that it may have good bioavailability .
Result of Action
The result of PDPH’s action is the formation of stable disulfide and hydrazone bonds . This can lead to the crosslinking of proteins and carbohydrates, which can alter their structure and function . For example, PDPH can be used to conjugate glycoproteins and sulfhydryl-containing peptides or proteins .
Action Environment
The action of PDPH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bonds formed by PDPH . Additionally, the pH of the environment can affect the reactivity of PDPH, as its hydrazide group reacts with carbonyls at a certain pH range .
Biochemical Analysis
Biochemical Properties
3-(2-Pyridyldithio)propanoic acid hydrazide plays a crucial role in biochemical reactions due to its dual reactivity. The pyridyldithiol group reacts with free sulfhydryls (-SH) to form disulfide bonds, while the hydrazide group reacts with carbonyls (aldehydes and ketones) to form stable hydrazone bonds . This compound interacts with enzymes, proteins, and other biomolecules that contain these functional groups. For example, it can conjugate glycoproteins and sulfhydryl-containing peptides or proteins, facilitating the study of glycoprotein interactions and modifications .
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of signaling proteins through disulfide bond formation. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . Its ability to conjugate with glycoproteins and carbohydrates also affects cellular metabolism and protein trafficking .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and chemical modifications. The pyridyldithiol group forms disulfide bonds with sulfhydryl groups on proteins, which can be cleaved by reducing agents such as DTT or TCEP . The hydrazide group forms hydrazone bonds with carbonyl groups, which are stable under physiological conditions . These interactions can lead to enzyme inhibition or activation, depending on the target protein and the nature of the modification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored desiccated at 2-8°C to maintain its stability . Over time, the compound may degrade, affecting its reactivity and the outcomes of experiments. Long-term studies have shown that the stability of the compound is crucial for consistent results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can modify glycoproteins and carbohydrates, affecting metabolic flux and metabolite levels . The compound’s ability to form disulfide and hydrazone bonds allows it to participate in various biochemical pathways, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and the presence of specific binding partners. The compound can be directed to specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects . The compound’s ability to form stable bonds with various biomolecules allows it to function in diverse cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyldithio)propanoic acid hydrazide typically involves the reaction of 3-(2-Pyridyldithio)propionic acid with hydrazine . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions . The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyldithio)propanoic acid hydrazide undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form reactive aldehyde groups.
Substitution: The hydrazide group can react with carbonyl groups to form stable hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium meta-periodate is commonly used to oxidize glycosylation sites to reactive aldehyde groups.
Reduction: DTT and TCEP are frequently used to cleave disulfide bonds.
Substitution: The reaction with carbonyl groups typically occurs under mild acidic conditions.
Major Products Formed
Oxidation: Formation of aldehyde groups.
Reduction: Formation of free sulfhydryl groups.
Substitution: Formation of hydrazone bonds.
Scientific Research Applications
3-(2-Pyridyldithio)propanoic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent for conjugating proteins and peptides.
Biology: Facilitates the study of protein-protein interactions and the modification of glycoproteins.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.
Industry: Utilized in the production of biosensors and other biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester
- Sulfo-LC-SPDP (sulfosuccinimidyl 6-[3’-(2-pyridyldithio)propionamido]hexanoate)
- SATA (N-succinimidyl S-acetylthioacetate)
Uniqueness
3-(2-Pyridyldithio)propanoic acid hydrazide is unique due to its ability to form both disulfide and hydrazone bonds, making it a versatile tool for crosslinking and conjugation applications . Its short spacer arm length (9.2 Å) also provides specificity in targeting and conjugation reactions .
Properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITXODYAMWZEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151150 | |
| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115616-51-8 | |
| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)






